![molecular formula C5H11ClO B3193855 (R)-5-Chloro-2-pentanol CAS No. 76188-95-9](/img/structure/B3193855.png)
(R)-5-Chloro-2-pentanol
Overview
Description
(R)-5-Chloro-2-pentanol is a chiral alcohol that has been widely used in various scientific research applications. It is an important intermediate in the synthesis of many biologically active compounds and has been extensively studied for its potential biological activity.
Scientific Research Applications
(R)-5-Chloro-2-pentanol has been widely used as an intermediate in the synthesis of many biologically active compounds, including antifungal agents, antitumor agents, and chiral ligands. It has also been studied for its potential biological activity, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (R)-5-Chloro-2-pentanol is not fully understood. However, it is believed to act as a chiral building block in the synthesis of biologically active compounds. It may also interact with enzymes or receptors in the body, leading to its potential biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have potential antifungal activity. It has also been shown to have low toxicity levels, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-5-Chloro-2-pentanol in lab experiments is its easy synthesis method. It is also a chiral compound, making it useful for studying chiral interactions in biological systems. However, its potential biological activity may also pose a limitation, as it may interfere with other biological processes in the body.
Future Directions
There are many potential future directions for research on (R)-5-Chloro-2-pentanol. One possible direction is to further investigate its potential as an anti-inflammatory or antifungal agent. Additionally, its potential as a chiral building block for the synthesis of biologically active compounds could be further explored. Further studies on its mechanism of action and potential interactions with enzymes or receptors could also provide valuable insights into its biological activity.
properties
IUPAC Name |
(2R)-5-chloropentan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMMDCDBMBKCE-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76188-95-9 | |
Record name | (R)-5-CHLORO-2-PENTANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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